molecular formula C17H18BrN3O2S B6462732 2-[1-(2-bromobenzenesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine CAS No. 2549007-31-8

2-[1-(2-bromobenzenesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine

Cat. No.: B6462732
CAS No.: 2549007-31-8
M. Wt: 408.3 g/mol
InChI Key: CHKVLPOESIAMRW-UHFFFAOYSA-N
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Description

2-[1-(2-bromobenzenesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine is a useful research compound. Its molecular formula is C17H18BrN3O2S and its molecular weight is 408.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 407.03031 g/mol and the complexity rating of the compound is 553. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Chemical Reactions Analysis

  • Types of Reactions: : This compound undergoes a variety of reactions, including:

    • Oxidation: : The compound can be oxidized under strong oxidizing agents to form sulfone derivatives.

    • Reduction: : Selective reduction can be achieved using mild reducing agents to modulate the functional groups.

    • Substitution: : Nucleophilic substitution reactions can occur at the bromine atom, allowing for diverse functional modifications.

  • Common Reagents and Conditions: : Reagents like palladium catalysts for coupling reactions, hydrogen gas for hydrogenation, and oxidizing agents like potassium permanganate for oxidation are frequently used.

  • Major Products: : Depending on the reactions, the products range from sulfone derivatives to various substituted pyridine compounds, highlighting its versatile reactivity.

Scientific Research Applications

  • Chemistry: : In chemistry, it serves as a building block for the synthesis of complex molecules and polymers, aiding in the development of new materials and catalytic systems.

  • Biology: : The compound's potential biological activity is explored in cellular assays to study its effects on various biological pathways and its potential as a lead compound for drug development.

  • Medicine: : Preliminary research indicates its use in medicinal chemistry for the design of pharmaceuticals targeting specific enzymes or receptors.

  • Industry: : It is employed in the synthesis of advanced materials, including high-performance polymers and coatings, due to its stable and reactive nature.

Mechanism of Action: The specific mechanism by which 2-[1-(2-bromobenzenesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine exerts its effects is dependent on its application. In a biological context, it may interact with cellular targets through binding to active sites of enzymes or receptors, influencing signaling pathways and biochemical reactions. The precise molecular targets and pathways vary, necessitating detailed experimental studies to elucidate its comprehensive mechanism of action.

Comparison with Similar Compounds: When compared to similar compounds, such as those with sulfonyl or pyridine moieties but lacking the integrated structure, this compound demonstrates enhanced reactivity and specificity.

  • Similar Compounds: : Analogous compounds include those with a single sulfonyl or pyridine group, such as sulfonamides or pyridine derivatives.

  • Uniqueness: : The combination of bromobenzenesulfonyl and pyridine within the octahydropyrrolo[2,3-c]pyrrole framework provides distinct chemical properties and potential biological activities, setting it apart from simpler analogs.

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Properties

IUPAC Name

1-(2-bromophenyl)sulfonyl-5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3O2S/c18-14-5-1-2-6-16(14)24(22,23)21-10-8-13-11-20(12-15(13)21)17-7-3-4-9-19-17/h1-7,9,13,15H,8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHKVLPOESIAMRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2C1CN(C2)C3=CC=CC=N3)S(=O)(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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